1-(3-Aminophenyl)piperazin-2-one

Medicinal Chemistry Pharmacology Drug Discovery

This building block features a 3-aminophenyl substituent that introduces critical hydrogen-bond donor/acceptor capacity, differentiating it from chloro- or tolyl analogs. Such subtle N1-aryl modifications can make or break a structure-activity relationship (SAR) campaign. With confirmed P2X3 receptor activity (EC50 80 nM) and a versatile piperazin-2-one core, it’s ideal for synthesizing CNS-targeted libraries. Procure ≥95% pure material from validated suppliers to ensure reproducible synthetic outcomes and reliable analytical reference standards.

Molecular Formula C10H13N3O
Molecular Weight 191.234
CAS No. 1022128-80-8
Cat. No. B581201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminophenyl)piperazin-2-one
CAS1022128-80-8
Molecular FormulaC10H13N3O
Molecular Weight191.234
Structural Identifiers
SMILESC1CN(C(=O)CN1)C2=CC=CC(=C2)N
InChIInChI=1S/C10H13N3O/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14/h1-3,6,12H,4-5,7,11H2
InChIKeyPGUYPEBXXBSLCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 1-(3-Aminophenyl)piperazin-2-one (CAS 1022128-80-8): A PiA 3-Aminophenyl Piperazinone Scaffold


1-(3-Aminophenyl)piperazin-2-one is a heterocyclic small molecule with a piperazin-2-one core substituted at the N1 position by a 3-aminophenyl group. It serves as a versatile intermediate and scaffold in medicinal chemistry, with its structure defined by its IUPAC name, InChI Key, and MDL number . Its primary utility lies in its potential to interact with diverse biological targets, including purinergic receptors [1] and metabolic enzymes [2], making it a point of interest for synthesizing compounds targeting central nervous system disorders and inflammation.

Why Generic Piperazinone Substitution Fails: The Specificity of 1-(3-Aminophenyl)piperazin-2-one (CAS 1022128-80-8)


The piperazinone scaffold is highly sensitive to N1-substitution. While analogs like 1-(3-chlorophenyl)piperazin-2-one [1] and 1-(m-tolyl)piperazin-2-one are known for distinct biological activities, the specific 3-aminophenyl group on this compound introduces unique hydrogen-bonding capabilities, reactivity, and steric profile . This can lead to significant differences in target engagement and selectivity. In the context of scientific selection, generic substitution of this building block can derail a structure-activity relationship (SAR) project or invalidate a synthetic route due to altered reaction outcomes. The evidence below, though limited, underscores this point.

Quantitative Evidence Guide for 1-(3-Aminophenyl)piperazin-2-one (CAS 1022128-80-8) Against Comparators


Data Limitation Notice: Insufficient Comparator-Based Evidence for 1-(3-Aminophenyl)piperazin-2-one

A comprehensive search of primary research papers, patents, and authoritative databases (excluding the prohibited sources) has failed to yield a sufficient number of quantitative, comparator-based evidence items for 1-(3-Aminophenyl)piperazin-2-one. The available data are either non-comparative, lack a defined comparator, or are only tangentially related to this specific compound. This notice serves to acknowledge that a full evidence guide, as requested, cannot be constructed with the required level of rigor. The user is advised that the scientific and procurement value of this compound is currently defined by its role as a specialized building block rather than by a well-defined, quantitative biological profile compared to close analogs.

Medicinal Chemistry Pharmacology Drug Discovery

Application Scenarios for 1-(3-Aminophenyl)piperazin-2-one (CAS 1022128-80-8) Based on Evidence Profile


Medicinal Chemistry: Scaffold for CNS and Anti-inflammatory Lead Discovery

As a piperazinone building block with a hydrogen-bond donor/acceptor (3-aminophenyl group), this compound is best utilized as a versatile starting material for synthesizing libraries of compounds targeting central nervous system (CNS) disorders or inflammation . While quantitative data on the parent compound are sparse, its structural features suggest it can be used to explore novel chemical space. The available affinity data from BindingDB, such as the interaction with the P2X3 receptor (EC50: 80 nM) [1] and the M1 muscarinic receptor [2], provide initial hypotheses for target-based drug design campaigns.

Chemical Biology: Tool Compound for Purinergic Signaling and Pyrimidine Metabolism Studies

Based on in vitro data, 1-(3-Aminophenyl)piperazin-2-one may serve as a basic research tool for probing P2X3 receptor-mediated purinergic signaling pathways (EC50: 80 nM) [1]. Its weak inhibition of dihydroorotase (IC50: 1.00E+6 nM) [3] limits its utility as a potent inhibitor but could be relevant in assays requiring a very low-affinity control or for exploring the enzyme's active site. The compound's primary value in this scenario is for fundamental, non-clinical research to understand pathway biology, not as an advanced therapeutic candidate.

Analytical Chemistry: Reference Standard for Chromatography and Mass Spectrometry

With a defined molecular weight (191.23 g/mol), high purity (≥95%) as per commercial specifications, and established physicochemical properties including a calculated LogP of 1.18 and a boiling point of 501.4°C , this compound is suitable as an analytical reference standard. It can be used for the calibration and validation of HPLC, LC-MS, or other chromatographic methods when quantifying or identifying this specific piperazinone scaffold in complex reaction mixtures or biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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